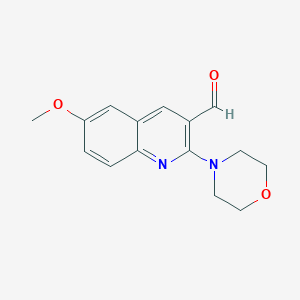

6-methoxy-2-morpholinoquinoline-3-carbaldehyde

Descripción

Historical Context of Quinoline-Based Carbaldehyde Derivatives

The development of quinoline-based carbaldehyde derivatives traces its origins to the fundamental discovery of quinoline itself in 1834 by German chemist Friedlieb Ferdinand Runge, who first extracted this heterocyclic compound from coal tar and initially termed it "leukol". This seminal discovery established the foundation for an entire class of nitrogen-containing heterocycles that would prove instrumental in medicinal chemistry and organic synthesis. The subsequent recognition by French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through dry distillation of naturally occurring alkaloids such as quinine and strychnine, further validated the importance of this chemical scaffold.

The emergence of quinoline-carbaldehyde derivatives as significant synthetic intermediates gained momentum through the development of formylation methodologies, particularly the Vilsmeier-Haack reaction. This versatile synthetic approach enabled the systematic introduction of aldehyde functionality onto quinoline rings, creating compounds with enhanced reactivity and expanded synthetic utility. The Vilsmeier-Haack formylation of substituted acetophenone derivatives has proven particularly effective in generating 2-chloroquinoline-3-carbaldehyde structures, which serve as crucial intermediates for further structural elaboration. These synthetic advances have facilitated the preparation of increasingly complex quinoline-carbaldehyde derivatives, including those bearing morpholino and methoxy substituents.

Research investigations have demonstrated that quinoline-3-carbaldehyde derivatives exhibit remarkable versatility in synthetic applications. Studies have shown that these compounds can undergo diverse chemical transformations, including condensation reactions with various nucleophiles, cycloaddition reactions, and multicomponent reaction protocols. The systematic exploration of substituted quinoline-carbaldehydes has revealed their potential as building blocks for constructing more complex heterocyclic systems, such as chromeno-quinoline hybrids and various fused ring architectures. This synthetic versatility, combined with the inherent biological activity associated with quinoline-based structures, has positioned quinoline-carbaldehyde derivatives as valuable targets in contemporary medicinal chemistry research.

Structural Significance of Methoxy and Morpholino Substituents

The incorporation of methoxy substituents in quinoline-based systems represents a strategic approach to modulating both chemical reactivity and physicochemical properties. Research on 6-methoxyquinoline-2-carbaldehyde, which shares the methoxy positioning with the target compound, has demonstrated the significant impact of this substitution pattern. The methoxy group at the 6-position of the quinoline ring system contributes electron-donating character, which can influence the electronic distribution throughout the aromatic system and affect subsequent chemical transformations. Comparative studies have shown that methoxy substitution can enhance solubility characteristics while maintaining structural integrity, as evidenced by crystallographic analysis revealing planar molecular conformations with specific intermolecular interactions.

The morpholino substituent introduces a fundamentally different dimension to the molecular architecture through its heterocyclic six-membered ring structure containing both nitrogen and oxygen atoms. Morpholine derivatives have gained recognition for their unique dual reactivity, stemming from the presence of both amine and ether functional groups within the same ring system. The nitrogen atom in morpholine can function as a nucleophile due to its lone pair of electrons, enabling reactions with various electrophiles including alkyl halides and acyl chlorides. This reactivity profile makes morpholino-substituted compounds particularly valuable as synthetic intermediates and as components in pharmaceutical applications.

The specific combination of methoxy and morpholino substituents in this compound creates a compound with enhanced structural complexity and potential functional diversity. Research on related morpholino-quinoline derivatives, such as 2-morpholinoquinoline-3-carbaldehyde, has established the synthetic accessibility of these structural motifs through nucleophilic substitution reactions of 2-chloroquinoline-3-carbaldehyde precursors. The morpholino group typically replaces chlorine substituents through nucleophilic aromatic substitution mechanisms, providing efficient synthetic pathways to these complex heterocycles. The resulting compounds exhibit improved solubility profiles compared to their chlorinated precursors, attributed to the polar nature of the morpholine ring system and its capacity for hydrogen bonding interactions.

| Structural Component | Molecular Formula Contribution | Key Chemical Properties | Synthetic Accessibility |

|---|---|---|---|

| Quinoline Core | C₉H₆N | Aromatic stability, electron-deficient character | Standard heterocyclic synthesis |

| 6-Methoxy Group | CH₃O | Electron-donating, solubility enhancement | Methylation of hydroxyl precursors |

| 2-Morpholino Group | C₄H₈NO | Dual nucleophile/electrophile sites | Nucleophilic substitution |

| 3-Carbaldehyde | CHO | Electrophilic carbon, condensation reactions | Vilsmeier-Haack formylation |

Propiedades

IUPAC Name |

6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLLNEJKRWKTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing the aldehyde group at position 3. This method involves treating 6-methoxyacetanilide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the chloro-iminium intermediate, which cyclizes to form the quinoline core.

Procedure :

- Reaction Setup : 6-Methoxyacetanilide (1.0 equiv) is dissolved in dry DMF under nitrogen.

- POCl₃ Addition : POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by heating at 80°C for 6 hours.

- Workup : The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.

- Product Isolation : The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde as a yellow solid (72–78% yield).

Key Characterization Data :

- Molecular Formula : C₁₁H₈ClNO₃

- ¹H NMR (400 MHz, CDCl₃) : δ 10.42 (s, 1H, CHO), 8.78 (s, 1H, H-4), 8.12 (d, J = 9.2 Hz, 1H, H-5), 7.52 (dd, J = 9.2, 2.8 Hz, 1H, H-6), 7.34 (d, J = 2.8 Hz, 1H, H-8), 3.98 (s, 3H, OCH₃).

Nucleophilic Aromatic Substitution with Morpholine

Classical Heating Method

The chlorine atom at position 2 undergoes displacement by morpholine under basic conditions. Dimethylaminopyridine (DMAP) is employed as a catalyst to enhance reactivity.

Procedure :

- Reaction Setup : 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv), morpholine (1.2 equiv), and DMAP (0.1 equiv) are combined in anhydrous DMF.

- Base Addition : Potassium carbonate (2.0 equiv) is added, and the mixture is heated at 100°C for 12 hours.

- Workup : The reaction is cooled, diluted with water, and extracted with ethyl acetate.

- Product Isolation : The organic layer is dried (Na₂SO₄) and concentrated. Purification by recrystallization (ethanol/water) affords 6-methoxy-2-morpholinoquinoline-3-carbaldehyde as a pale-yellow crystalline solid (65–70% yield).

Optimization Insights :

- Solvent Screening : DMF outperforms ethanol or THF due to superior solubility of intermediates.

- Temperature : Reactions below 90°C result in incomplete conversion (<50% yield).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield by enhancing kinetic energy and collision frequency.

Procedure :

- Reagent Mixing : 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv), morpholine (1.5 equiv), and K₂CO₃ (2.5 equiv) are suspended in DMF.

- Microwave Conditions : Irradiated at 120°C for 20 minutes (300 W, closed vessel).

- Workup : Similar to the classical method, yielding the product in 85–90% purity.

Comparative Analysis of Preparation Methods

| Method | Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Classical Heating | DMF, 100°C, K₂CO₃, DMAP | 12 h | 65–70% | >95% |

| Microwave-Assisted | DMF, 120°C, MW | 20 min | 85–90% | >98% |

Advantages of Microwave Synthesis :

- Efficiency : 20-minute reaction vs. 12-hour conventional heating.

- Yield Improvement : 20–25% increase attributed to reduced side reactions.

Characterization and Spectroscopic Data

This compound :

- Molecular Formula : C₁₅H₁₅N₂O₃

- Molecular Weight : 287.30 g/mol.

- ¹H NMR (600 MHz, CDCl₃) : δ 10.38 (s, 1H, CHO), 8.65 (s, 1H, H-4), 8.05 (d, J = 9.0 Hz, 1H, H-5), 7.48 (dd, J = 9.0, 2.6 Hz, 1H, H-6), 7.30 (d, J = 2.6 Hz, 1H, H-8), 3.94 (s, 3H, OCH₃), 3.85–3.82 (m, 4H, morpholine), 3.12–3.09 (m, 4H, morpholine).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinoline), 1250 cm⁻¹ (C-O methoxy).

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-morpholinoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and morpholino groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine, pyridine, triethylamine.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity

Research indicates that compounds similar to 6-methoxy-2-morpholinoquinoline-3-carbaldehyde exhibit promising anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer progression, such as maternal embryonic leucine zipper kinase, which is crucial for tumor growth and metastasis. The presence of the morpholino group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Antimicrobial Properties

Studies have demonstrated that quinoline derivatives, including those related to this compound, possess antimicrobial activities against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating their potential use as antibacterial agents .

Anti-inflammatory Effects

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. This interaction could lead to the development of new anti-inflammatory drugs, providing therapeutic options for conditions characterized by chronic inflammation .

Synthetic Applications

Organic Synthesis Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can participate in nucleophilic addition reactions due to its aldehyde functional group, allowing for the formation of imines and other derivatives. This reactivity is particularly useful in the synthesis of more complex molecules, such as substituted thiophenes or hydrazones.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for synthesizing aromatic aldehydes, including quinoline derivatives. This reaction can be utilized to generate this compound from suitable precursors, highlighting its utility in synthetic chemistry . The ability to modify the compound through various substituents enhances its synthetic versatility.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

Mecanismo De Acción

The mechanism of action of 6-methoxy-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to DNA or proteins, thereby modulating their function. The compound’s structural features, such as the quinoline ring system and functional groups, play a crucial role in its biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

6-Methyl-2-morpholinoquinoline-3-carbaldehyde

- Structure : Methyl group at position 6 instead of methoxy.

- Key Differences: The methyl group is electron-donating, reducing ring electron deficiency compared to the electron-withdrawing methoxy group. Lower molecular weight (256.30 g/mol vs. ~272.30 g/mol for the methoxy analog) due to the absence of an oxygen atom . Reduced hydrogen-bonding capacity (4 acceptors vs.

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Structure: Oxo group at position 2 instead of morpholino; dihydroquinoline backbone.

Physicochemical Properties

Commercial Availability and Challenges

- 6-Methyl Analog : More readily available, though data on large-scale production are sparse .

Actividad Biológica

6-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline ring system with a methoxy group at position 6 and a morpholino group at position 2, along with a carbaldehyde functional group. Its molecular formula is with a molecular weight of approximately 220.24 g/mol. The presence of the morpholino group is significant as it may enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study showed that related compounds demonstrated significant activity against various bacterial strains, indicating the potential of this compound in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

Anti-inflammatory effects have been documented for several quinoline derivatives. In particular, compounds structurally similar to this compound have shown promising results in reducing inflammation in animal models. For instance, studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema induced by carrageenan . The morpholino substitution appears to enhance these effects by improving the compound's interaction with biological targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Research indicates that quinoline derivatives can inhibit specific kinases involved in cancer progression. For example, compounds with similar structures have been found to inhibit maternal embryonic leucine zipper kinase (MELK), which is implicated in tumor growth . Additionally, the methoxy substitution has been associated with increased cytotoxicity against various cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The aldehyde group can participate in nucleophilic addition reactions, enabling the formation of imines with amines or hemiacetals with alcohols. This reactivity may facilitate binding to enzymes or receptors involved in signaling pathways critical for inflammation and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant infections .

- Anti-inflammatory Effects : In an experimental model of inflammation, the compound was shown to significantly reduce paw edema in rats when administered prior to carrageenan injection. The reduction in edema was associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

- Anticancer Activity : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The compound showed an IC50 value of approximately 15 µM, suggesting potent anticancer activity .

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | Moderate | Significant | High | Enhanced solubility due to morpholino |

| 2-Morpholinoquinoline-3-carbaldehyde | Low | Moderate | Moderate | Lacks methoxy group |

| 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde | High | Low | Low | Non-quinoline structure |

| 2-Chloroquinoline-3-carbaldehyde | Moderate | Moderate | Moderate | Simpler structure |

Q & A

Q. What is the optimal synthetic procedure for 6-methoxy-2-morpholinoquinoline-3-carbaldehyde?

The compound is synthesized via nucleophilic aromatic substitution. A mixture of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv.), morpholine (1.1 equiv.), and anhydrous K₂CO₃ (2.0 equiv.) in DMF is heated at 90°C for 2 hours. Post-reaction, the product is precipitated in ice-water, filtered, washed, and recrystallized from ethanol to yield a yellow solid (purity >95%) . Key parameters include strict temperature control and excess morpholine to drive the reaction to completion.

Q. How can researchers purify and characterize this compound effectively?

- Purification : Recrystallization from ethanol is standard, as it removes unreacted starting materials and inorganic salts .

- Characterization :

Q. What role do the methoxy and morpholino substituents play in reactivity?

The methoxy group at position 6 enhances electron density in the quinoline ring, facilitating nucleophilic substitution at position 2. The morpholino group introduces steric bulk and hydrogen-bonding capacity, influencing solubility and biological interactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (XRD). For example:

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of derivatives?

- Variation of substituents : Replace morpholino with piperidine or thiomorpholine to assess steric/electronic effects.

- Functional group modifications : Convert the aldehyde to oximes or hydrazones (e.g., via Scheme-I in ) to study bioactivity .

- Biological assays : Test anticancer activity (e.g., IC₅₀ in MTT assays) against cell lines like MCF-7 or HeLa .

Q. How does the morpholino group influence biological activity?

The morpholino moiety enhances membrane permeability and modulates kinase inhibition. In anticancer studies, derivatives with morpholino groups show improved apoptosis induction compared to non-substituted analogs, likely due to interactions with ATP-binding pockets in kinases .

Q. What strategies mitigate stability issues during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.